molecular formula C19H19ClN2O4 B271177 1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B271177
M. Wt: 374.8 g/mol
InChI Key: QTBWTTOLHRGLAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as JNJ-5207852, is a synthetic compound that belongs to the family of pyrrolidine carboxamides. It was first synthesized by Janssen Pharmaceutica, a Belgian pharmaceutical company, in 2003. Since then, it has been extensively studied for its potential applications in scientific research.

Mechanism of Action

1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide acts as a selective antagonist of the CB1 receptor, a key component of the endocannabinoid system. By blocking the CB1 receptor, this compound prevents the binding of endocannabinoids, which are natural compounds that regulate various physiological processes. This leads to a decrease in the activity of the endocannabinoid system, which may have therapeutic effects in certain neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent. It has also been shown to improve cognitive function in animal models of schizophrenia. In addition, this compound has been found to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in various physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is its selectivity for the CB1 receptor, which reduces the risk of off-target effects. It is also relatively stable and has a long half-life, which makes it suitable for use in in vivo experiments. However, this compound has some limitations, including its relatively low potency and its poor solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the potential role of this compound in the treatment of addiction, as the endocannabinoid system has been implicated in the development of addictive behaviors. Another area of interest is the potential use of this compound as a tool for studying the endocannabinoid system, as it can selectively block the CB1 receptor. Finally, further research is needed to optimize the synthesis and formulation of this compound for use in clinical trials.

Synthesis Methods

The synthesis of 1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves several steps, including the reaction of 3-chlorobenzoyl chloride with 2,4-dimethoxyaniline to form 3-chloro-N-(2,4-dimethoxyphenyl)benzamide. This intermediate is then reacted with 1-pyrrolidin-3-ylpropan-1-one to yield this compound. The overall synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been widely used in scientific research, particularly in the field of neuroscience. It has been found to have potential applications in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. It has also been studied for its potential role in regulating the endocannabinoid system, a complex signaling system involved in various physiological processes.

properties

Molecular Formula

C19H19ClN2O4

Molecular Weight

374.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19ClN2O4/c1-25-15-6-7-16(17(10-15)26-2)21-19(24)12-8-18(23)22(11-12)14-5-3-4-13(20)9-14/h3-7,9-10,12H,8,11H2,1-2H3,(H,21,24)

InChI Key

QTBWTTOLHRGLAE-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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